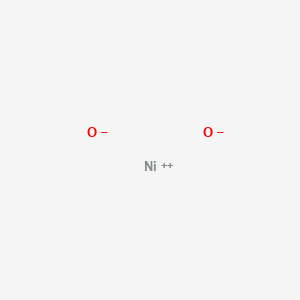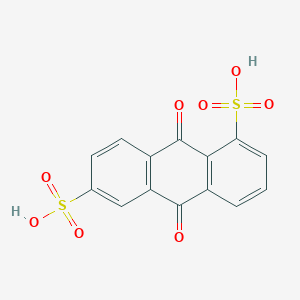
9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acid, also known as anthraquinone-2,7-disulfonic acid (AQDS), is a chemical compound that has been extensively used in scientific research. AQDS is a redox-active compound that can undergo reversible oxidation and reduction reactions, making it a useful tool in various fields of research.
Mechanism of Action
AQDS acts as a mediator in redox reactions by accepting or donating electrons. Its redox potential allows it to transfer electrons between enzymes and substrates, facilitating the conversion of substrates into products. AQDS also acts as an electron shuttle in microbial fuel cells, transferring electrons from the microbial cells to the electrode.
Biochemical and Physiological Effects:
AQDS has been shown to have antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. AQDS has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
AQDS has several advantages for use in lab experiments, including its stability, solubility, and redox potential. However, AQDS can be toxic to cells at high concentrations, and its redox potential can interfere with other redox-active compounds in the system.
Future Directions
There are several future directions for the use of AQDS in scientific research. AQDS has been studied for its potential use in the treatment of cancer, and further research is needed to determine its efficacy in vivo. AQDS has also been studied for its potential use in the treatment of neurodegenerative diseases, and further research is needed to determine its mechanism of action and potential side effects. AQDS has also been studied for its potential use in microbial fuel cells, and further research is needed to optimize its use in this application.
Synthesis Methods
AQDS can be synthesized through several methods, including the oxidation of anthracene-2,7-disulfonic acid and the reduction of 9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acide-2,7-disulfonic acid. The most commonly used method involves the oxidation of anthracene-2,7-disulfonic acid using potassium permanganate in acidic conditions.
Scientific Research Applications
AQDS has been widely used in scientific research due to its redox-active properties. It has been used as an electron shuttle in microbial fuel cells, as a mediator in enzymatic reactions, and as a redox probe in electrochemical studies. AQDS has also been used in the study of soil microbial communities and in the degradation of pollutants.
properties
CAS RN |
14486-58-9 |
|---|---|
Molecular Formula |
C14H8O8S2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-9-2-1-3-11(24(20,21)22)12(9)14(16)8-5-4-7(6-10(8)13)23(17,18)19/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI Key |
SROYVYGZVXMVOA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
Other CAS RN |
14486-58-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)
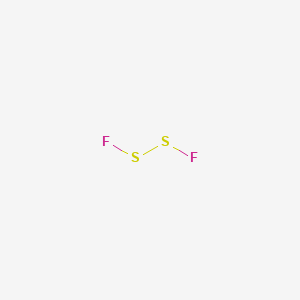
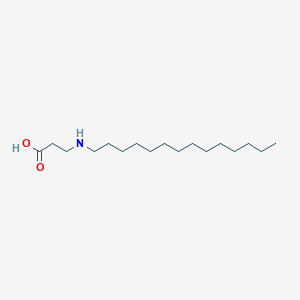
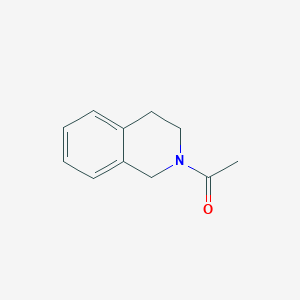
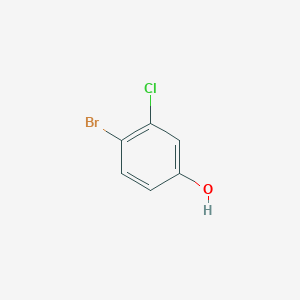
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)




